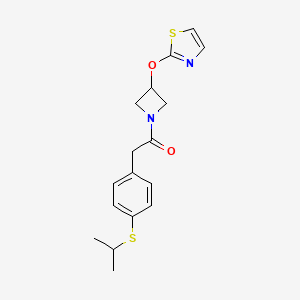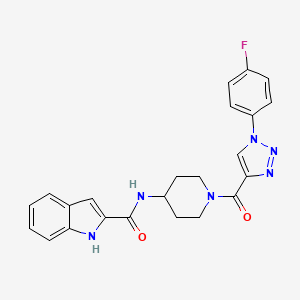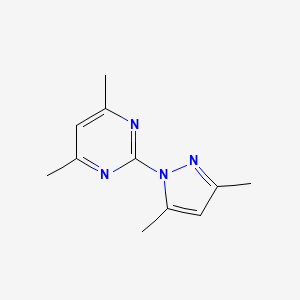![molecular formula C8H8N2O4 B2960228 1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid CAS No. 1502383-27-8](/img/structure/B2960228.png)
1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid” is a nitrogen-containing heterocyclic compound . It belongs to a class of organic compounds known as benzyloxycarbonyls, which are organic compounds containing a carbonyl group substituted with a benzyloxyl group .
Synthesis Analysis
A novel series of compounds similar to “1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid” were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another synthesis method involves the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activities
Pyrimidines have been extensively studied for their anti-inflammatory effects. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) have been explored to understand their inhibitory effects on vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed SAR analysis provides insights into developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Anticancer Properties
The pyrimidine scaffold is also pivotal in the development of anticancer agents. The anticancer potential of pyrimidines in fused scaffolds has been documented through research articles and patent literature. Pyrimidine-based scaffolds exert cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the importance of pyrimidines as leading candidates for future drug development in oncology (Kaur et al., 2014).
Optical Sensors
In the field of optical sensors, pyrimidine derivatives have been identified as suitable candidates for use as exquisite sensing materials, owing to their biological and medicinal applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them appropriate for being utilized as sensing probes, which has been covered extensively in literature reviews spanning 2005 to 2020 (Jindal & Kaur, 2021).
Synthesis and Reactivity
The exploration of pyrimidine derivatives extends to their synthesis and reactivity. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid with anthranilic acid showcases the versatility of pyrimidine nucleas in enhancing biological activity through the incorporation of fused heterocycles (Nandha Kumar et al., 2001).
Biologically Active Compounds
Pyrimidines are part of a broader search for biologically active compounds derived from plants, showing a wide range of pharmacological activities, including antimicrobial, antifungal, antiparasitic, and anabolic effects. This systematic analysis of pyrimidine derivatives from a pharmacological viewpoint serves as a foundation for further research into new, highly effective, and safe medicines (Chiriapkin, 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that compounds with similar structures interact with their targets to induce various biological effects . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that at31997 may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AT31997. It is known that the weakening of human immune status as a result of adverse environmental factors can facilitate the increase in the number of infectious and infectious-inflammatory diseases .
Propiedades
IUPAC Name |
1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6-5(7(12)13)4-2-1-3-10(4)8(14)9-6/h1-3H2,(H,12,13)(H,9,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCWSKJAWTVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)




![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)